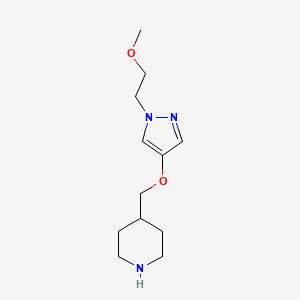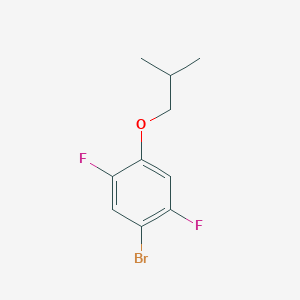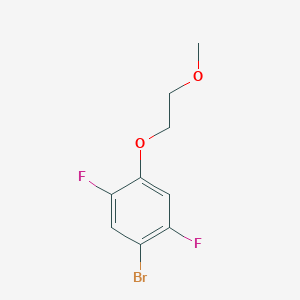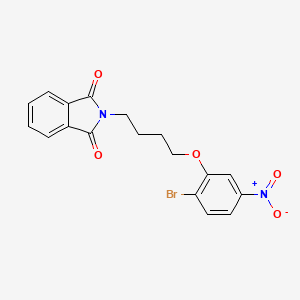
1-(4'-Phthalimidobutoxy)3,5-dibromobenzene
概要
説明
1-(4’-Phthalimidobutoxy)3,5-dibromobenzene is an organic compound that features a phthalimide group attached to a butoxy chain, which is further connected to a dibromobenzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4’-Phthalimidobutoxy)3,5-dibromobenzene typically involves multiple steps:
Formation of the Phthalimide Intermediate: The initial step involves the reaction of phthalic anhydride with 4-aminobutanol to form 4-phthalimidobutanol.
Etherification: The next step is the etherification of 4-phthalimidobutanol with 3,5-dibromophenol under basic conditions to yield the final product.
The reaction conditions often include the use of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is crucial in industrial settings.
化学反応の分析
Types of Reactions
1-(4’-Phthalimidobutoxy)3,5-dibromobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the phthalimide group.
Hydrolysis: The phthalimide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in solvents such as DMF or DMSO.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic media.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.
Hydrolysis Products: The primary product is 4-aminobutanol, along with phthalic acid derivatives.
科学的研究の応用
1-(4’-Phthalimidobutoxy)3,5-dibromobenzene has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for the synthesis of polymers and advanced materials with specific electronic or optical properties.
Biological Studies: It can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
作用機序
The mechanism of action of 1-(4’-Phthalimidobutoxy)3,5-dibromobenzene depends on its application:
Enzyme Inhibition: The compound can inhibit enzymes by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
Protein-Ligand Interactions: It can form non-covalent interactions with proteins, affecting their function and stability.
類似化合物との比較
Similar Compounds
1-(4’-Phthalimidobutoxy)3,5-dichlorobenzene: Similar structure but with chlorine atoms instead of bromine.
1-(4’-Phthalimidobutoxy)3,5-difluorobenzene: Fluorine atoms replace the bromine atoms, leading to different reactivity and properties.
Uniqueness
1-(4’-Phthalimidobutoxy)3,5-dibromobenzene is unique due to the presence of bromine atoms, which confer distinct reactivity patterns compared to its chloro- and fluoro- analogs. The bromine atoms make the compound more reactive towards nucleophilic substitution, which can be advantageous in synthetic applications.
特性
IUPAC Name |
2-[4-(3,5-dibromophenoxy)butyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Br2NO3/c19-12-9-13(20)11-14(10-12)24-8-4-3-7-21-17(22)15-5-1-2-6-16(15)18(21)23/h1-2,5-6,9-11H,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUPFRDIUNLAQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCOC3=CC(=CC(=C3)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Br2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















